molecular formula C19H17N3O3 B5727221 N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide

N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide

Cat. No. B5727221
M. Wt: 335.4 g/mol
InChI Key: BJVLQOGKAFQVQU-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide, also known as DNAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNAB is a fluorescent dye that can be used to label specific molecules or structures in cells, tissues, and organisms, allowing researchers to visualize and study their behavior in real-time.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide is based on its ability to bind to specific molecules or structures and emit fluorescence upon excitation with light. The fluorescence emission of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide is sensitive to changes in its microenvironment, such as pH, polarity, and viscosity, which makes it a useful tool for studying the dynamics of biological processes. The exact mechanism of fluorescence emission of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide is still under investigation, but it is believed to involve a photo-induced electron transfer process.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide is generally considered to be non-toxic and non-invasive, and it does not interfere with the normal biological functions of cells or organisms. However, it is important to note that the use of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide may alter the behavior of the molecules or structures that it labels, which could affect the interpretation of experimental results. For example, the binding of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide to DNA may interfere with DNA replication or transcription, and the binding of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide to proteins may affect their folding or activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide in lab experiments is its high sensitivity and specificity for labeling specific molecules or structures. N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide can be used in a variety of imaging techniques, including fluorescence microscopy, confocal microscopy, and live-cell imaging. Another advantage of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide is its versatility, as it can be modified to target different molecules or structures through chemical modifications. However, there are also some limitations to the use of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide, such as its potential to alter the behavior of the molecules or structures that it labels, as well as its limited photostability and susceptibility to photobleaching.

Future Directions

There are several future directions for the use of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide in scientific research. One direction is the development of new chemical modifications of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide that can target specific molecules or structures with higher specificity and sensitivity. Another direction is the incorporation of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide into new imaging techniques, such as super-resolution microscopy and single-molecule imaging. Finally, the use of N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide in combination with other imaging probes and techniques could provide new insights into the dynamics of biological processes at the molecular and cellular level.

Synthesis Methods

N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide can be synthesized by a multi-step process starting from 4-nitrobenzoic acid. The first step involves the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 4-dimethylaminonaphthalene in the presence of a base such as triethylamine to yield N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide has a wide range of applications in scientific research. It can be used as a fluorescent probe to label specific molecules or structures in cells, tissues, and organisms, allowing researchers to visualize and study their behavior in real-time. For example, N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide has been used to label DNA, RNA, proteins, and lipids in cells, as well as to track the movement of organelles such as mitochondria and lysosomes. N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide can also be used to study the dynamics of cell signaling pathways, membrane trafficking, and protein-protein interactions.

properties

IUPAC Name

N-[4-(dimethylamino)naphthalen-1-yl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-21(2)18-12-11-17(15-5-3-4-6-16(15)18)20-19(23)13-7-9-14(10-8-13)22(24)25/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVLQOGKAFQVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)naphthalen-1-yl]-4-nitrobenzamide

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